2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid
Overview
Description
“2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid” is an organic compound with the CAS Number: 518070-15-0 . It has a molecular weight of 283.04 . This compound is also known as 3-Bromo-4-(carboxymethyl)benzotrifluoride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Reactions at the benzylic position, where the bromine atom is located, can involve free radical bromination, nucleophilic substitution, and oxidation . The exact reactions would depend on the specific conditions and reagents used.Scientific Research Applications
-
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which share a similar structure with the compound you mentioned, are widely used in the agrochemical and pharmaceutical industries .
- Methods : The synthesis and applications of TFMP derivatives involve various chemical reactions, including vapor-phase reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Synthesis of Antitumor Agent Sorafenib
- Field : Pharmaceutical Research.
- Application : A compound similar to the one you mentioned, 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, has been used in synthesizing a key intermediate of the antitumor agent sorafenib.
- Methods : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The results or outcomes obtained were not detailed in the source.
-
Organic Compound Synthesis
- Field : Organic Chemistry .
- Application : 4-(Trifluoromethyl)phenylboronic acid, a compound with a similar structure, can be used as a reactant in various reactions .
- Methods : It can be used in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .
- Results : The results or outcomes obtained were not detailed in the source .
-
Synthesis of Trifluoromethylpyridines
- Field : Organic Chemistry .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which share a similar structure with the compound you mentioned, are used in the synthesis of active agrochemical and pharmaceutical ingredients .
- Methods : The synthesis of TFMP derivatives involves various chemical reactions, including vapor-phase reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Development of Fluorinated Organic Chemicals
- Field : Organic Chemistry .
- Application : The development of organic compounds containing fluorine has led to many advances in the agrochemical, pharmaceutical, and functional materials fields .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Conversion of Aliphatic Alcohols into Trifluoromethyl Alkyl Ethers
- Field : Organic Chemistry .
- Application : A procedure has been developed for the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Development of Fluorinated Organic Chemicals
- Field : Organic Chemistry .
- Application : The development of organic compounds containing fluorine has led to many advances in the agrochemical, pharmaceutical, and functional materials fields .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Conversion of Aliphatic Alcohols into Trifluoromethyl Alkyl Ethers
- Field : Organic Chemistry .
- Application : A procedure has been developed for the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Synthesis of Indole Derivatives
- Field : Pharmaceutical Research .
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2-[3-bromo-4-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUGEEWWDJMZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733845 | |
Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid | |
CAS RN |
1214391-55-5 | |
Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.